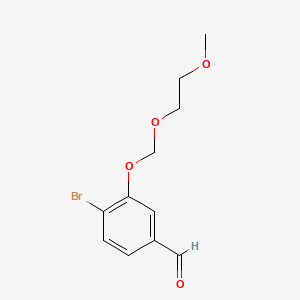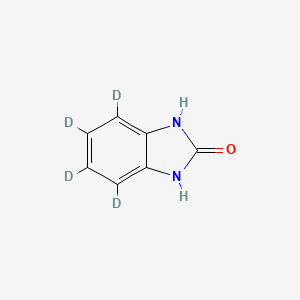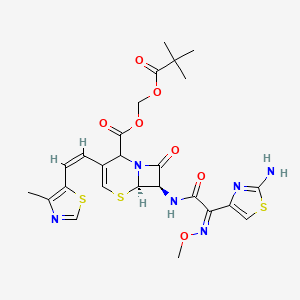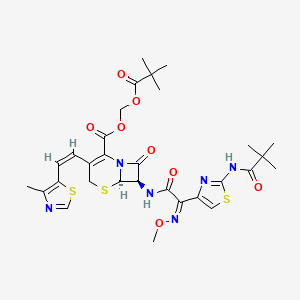![molecular formula C8H5NO3 B584602 [1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole CAS No. 158683-18-2](/img/structure/B584602.png)
[1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by a fused ring system that includes a benzene ring, an oxazole ring, and a dioxole ring. It is known for its diverse applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, one common method involves the reaction between 1-formyl-9H-pyrido[3,4-b]indole and 2-aminophenol catalyzed by nano-ZnO using DMF as a solvent at 100°C .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. These methods may include the use of metal catalysts, nanocatalysts, and ionic liquid catalysts to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
[1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF or DMSO, and specific catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
[1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its pharmacological properties, including anticonvulsant and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of [1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticonvulsant, the compound may interact with the GABA_A receptor, modulating its activity and reducing neuronal excitability. Molecular dynamic simulations have shown stable interactions between the compound and the receptor, suggesting its potential as a neurotherapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole include other benzoxazole derivatives and heterocyclic compounds with fused ring systems, such as:
- Benzoxazole
- Benzothiazole
- Benzimidazole
Uniqueness
What sets this compound apart from these similar compounds is its unique dioxole ring fused to the benzoxazole core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
158683-18-2 |
|---|---|
Molecular Formula |
C8H5NO3 |
Molecular Weight |
163.132 |
IUPAC Name |
[1,3]dioxolo[4,5-g][2,1]benzoxazole |
InChI |
InChI=1S/C8H5NO3/c1-2-6-8(11-4-10-6)7-5(1)3-12-9-7/h1-3H,4H2 |
InChI Key |
CJSHNZQSBXXNKT-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C3=NOC=C3C=C2 |
Synonyms |
[1,3]Dioxolo[4,5-g]-2,1-benzisoxazole(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584519.png)


![[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol](/img/structure/B584524.png)
![4-Bromo-3-[(2-methoxyethoxy)methoxy]benzoic Acid Methyl Ester](/img/structure/B584526.png)

![[R-(Z)]-4-Hydroxy-N,N,N-trimethyl-9-oxo-7-[(triphenylmethoxy)methyl]-3,5,8-trioxa-4-phosphahexacos-17-en-1-aminium 4-Oxide Inner Salt](/img/structure/B584531.png)
![Hexahydro-3-[[2-(trifluoromethoxy)phenyl]methyl]-1H-azepine](/img/structure/B584536.png)
![(7R,9AS)-7-(hydroxymethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one](/img/structure/B584537.png)

![Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine](/img/structure/B584540.png)

